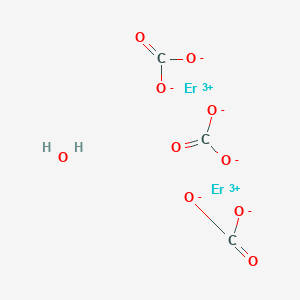

Erbium carbonate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erbium Carbonate Hydrate is a compound with the linear formula Er2(CO3)3·xH2O . It has a molecular weight of 514.54 (anhydrous basis) . It appears as a pink powder .

Synthesis Analysis

Crystalline hydrated holmium and erbium carbonates were synthesized using ammonium bicarbonate as a precipitant . The holmium and erbium carbonates prepared are hydrated normal carbonates and the structure and properties were investigated by XRD, SEM, TG, and IR techniques .

Chemical Reactions Analysis

While specific chemical reactions involving Erbium Carbonate Hydrate were not found in the search results, it’s known that carbonate compounds give off carbon dioxide when treated with dilute acids .

科学的研究の応用

Application in Near-Infrared Organic Light Emitting Devices

- Specific Scientific Field : Optoelectronics .

- Summary of the Application : Erbium Carbonate Hydrate is used in the synthesis of a new erbium (III) β-diketonate complex, which is applied in near-infrared organic light emitting devices .

- Methods of Application or Experimental Procedures : An in situ reaction of two optoelectronically active organic ligands (anionic thenoyltrifluoroacetylacetone, tta −, and neutral triphenylphosphine oxide, tppo) with erbium(III) ion in the presence of a base yielded a new erbium complex, [Er(tta) 3 (tppo)]. The solid and solution structure of the complex was established by X-ray crystallography, NMR, ESI-MS, FTIR, TGA and Raman .

Application in Near-Infrared Organic Light Emitting Devices

- Specific Scientific Field : Optoelectronics .

- Summary of the Application : Erbium Carbonate Hydrate is used in the synthesis of a new erbium (III) β-diketonate complex, which is applied in near-infrared organic light emitting devices .

- Methods of Application or Experimental Procedures : An in situ reaction of two optoelectronically active organic ligands (anionic thenoyltrifluoroacetylacetone, tta −, and neutral triphenylphosphine oxide, tppo) with erbium(III) ion in the presence of a base yielded a new erbium complex, [Er(tta) 3 (tppo)]. The solid and solution structure of the complex was established by X-ray crystallography, NMR, ESI-MS, FTIR, TGA and Raman .

Application in Electronics and Telecommunications

- Summary of the Application : Erbium carbonate hydrate is used in the electronics and telecommunications industry . The increasing demand for advanced electronics and telecommunications systems, coupled with the growing need for high-speed internet connections and efficient data storage, is expected to drive the market’s growth .

- Results or Outcomes : The use of erbium carbonate hydrate in electronics and telecommunications has contributed to advancements in these fields. The expanding application areas of erbium-doped materials in lasers, amplifiers, and optical fibers have boosted market growth .

Application in Healthcare Industry

- Summary of the Application : Erbium carbonate hydrate is used in the healthcare industry . The continuous advancements in the healthcare industry and the growing usage of erbium-doped materials in medical devices and imaging technologies are likely to contribute to the market expansion .

- Results or Outcomes : The use of erbium carbonate hydrate in the healthcare industry has led to advancements in medical devices and imaging technologies. Erbium-based lasers, for instance, are used in dermatology and dental procedures due to their precision and minimal tissue damage .

Safety And Hazards

特性

IUPAC Name |

erbium(3+);tricarbonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Er.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPMNQKIPWYKQ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Er+3].[Er+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Er2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648463 |

Source

|

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium carbonate hydrate | |

CAS RN |

22992-83-2 |

Source

|

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)

![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)